molecular formula C11H12N2 B7810012 N,N-dimethylquinolin-8-amine CAS No. 29526-42-9

N,N-dimethylquinolin-8-amine

Cat. No.: B7810012
CAS No.: 29526-42-9
M. Wt: 172.23 g/mol
InChI Key: ACGVGTIWOIJXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylquinolin-8-amine is an organic compound belonging to the quinoline family. It is characterized by a quinoline ring system with a dimethylamino group attached to the eighth position. This compound is known for its applications in organic synthesis and its role as a building block in the preparation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of bromo-(hetero)aryl ketones with terminal alkynes in the presence of a copper catalyst under basic conditions. This method leads to the formation of functionalized this compound . Another method involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation to yield quinolin-8-amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of stannic chloride or indium(III) chloride as catalysts in the cyclization of N-propargyl aniline derivatives is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or stannous chloride are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, various substituted quinolines, and different amine derivatives .

Scientific Research Applications

N,N-Dimethylquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylquinolin-8-amine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a ligand and its structural similarity to pharmacologically active compounds make it a valuable molecule in various fields of research and industry .

Properties

IUPAC Name

N,N-dimethylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGVGTIWOIJXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876344
Record name 8-DIMETHYLAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29526-42-9
Record name 8-DIMETHYLAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dimethylquinolin-8-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-dimethylquinolin-8-amine
Reactant of Route 4
Reactant of Route 4
N,N-dimethylquinolin-8-amine
Reactant of Route 5
Reactant of Route 5
N,N-dimethylquinolin-8-amine
Reactant of Route 6
Reactant of Route 6
N,N-dimethylquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.